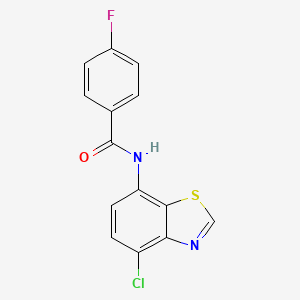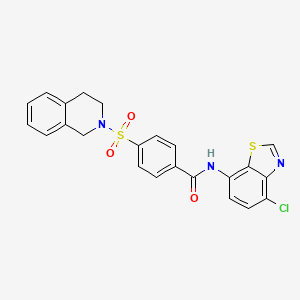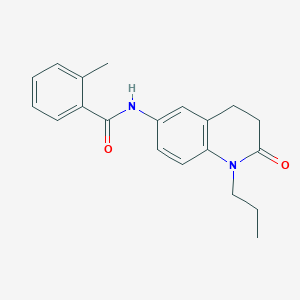![molecular formula C29H29NO5 B6544487 4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-53-4](/img/structure/B6544487.png)
4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is not yet fully understood. However, it is believed that this compound binds to and inhibits the activity of certain enzymes involved in the biosynthesis of proteins and other cellular components. This inhibition of enzyme activity is thought to be responsible for the observed biological activities of this compound.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound is capable of inhibiting the growth of certain types of bacteria, fungi, and cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antiviral activities. Furthermore, this compound has been found to possess antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain types of experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
Future research on 4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could focus on developing more efficient and cost-effective methods for the synthesis of this compound. Furthermore, further research could focus on exploring the potential of this compound as an inhibitor of other types of enzymes and as an inhibitor of other types of diseases. Finally, further research could focus on developing more efficient and cost-effective methods for the delivery of this compound to the target site.
Métodos De Síntesis
4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can be synthesized by a variety of methods. One method involves the reaction of 4-tert-butyl-N-benzylbenzamide with 2,5-dimethoxybenzoic acid in the presence of a base catalyst such as sodium hydroxide. This reaction produces this compound and sodium benzoate as the byproducts. Other methods for the synthesis of this compound include the reaction of 4-tert-butyl-N-benzylbenzamide with 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been studied for its potential applications in scientific research. It has been found to possess antibacterial, antifungal and anti-inflammatory activities. It has also been investigated for its potential to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to inhibit the growth of certain types of viruses, including HIV-1.
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO5/c1-17-22-15-20(30-28(32)18-7-9-19(10-8-18)29(2,3)4)11-13-25(22)35-27(17)26(31)23-16-21(33-5)12-14-24(23)34-6/h7-16H,1-6H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYMTGQZZKBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544431.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B6544437.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B6544445.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B6544448.png)
![3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544456.png)
![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544459.png)
![4-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544465.png)
![2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544473.png)
![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544481.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6544500.png)


![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6544526.png)
